molecular formula C18H13FN2O2 B2870036 Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate CAS No. 339115-25-2

Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate

Cat. No.: B2870036
CAS No.: 339115-25-2
M. Wt: 308.312
InChI Key: TXDPLENGQVXLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate is a complex ester derivative characterized by a central propanoate backbone substituted with three distinct groups: a methyl ester, a phenyl ring, and a 2-cyano-3-fluorophenyl moiety. This structure integrates multiple functional groups, including two cyano (-CN) groups and a fluorine atom, which confer unique electronic and steric properties.

Properties

IUPAC Name

methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c1-23-17(22)10-18(12-21,13-6-3-2-4-7-13)15-8-5-9-16(19)14(15)11-20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDPLENGQVXLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C#N)(C1=CC=CC=C1)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate typically involves multi-step organic reactions. One possible route could be:

    Starting Materials: Benzaldehyde, 2-cyano-3-fluorobenzaldehyde, and malononitrile.

    Reaction Steps:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluorophenyl groups could play a crucial role in these interactions by influencing the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate is compared below with three analogs differing in substituents or functional groups. These comparisons highlight how structural variations influence physicochemical and biological behaviors.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound C₁₈H₁₂F₂N₂O₂ 338.30 2-Cyano-3-fluorophenyl, phenyl, methyl ester High polarity due to dual cyano groups; potential enzyme inhibition
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₀H₁₁ClF₂NO₂ 265.65 2,4-Difluorophenyl, amino group, hydrochloride Enhanced solubility in polar solvents; likely bioactive (antimicrobial/antiviral)
Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate C₁₁H₁₁NO₃ 205.21 4-Hydroxyphenyl, cyano group Acidic hydroxyl group enables hydrogen bonding; potential for polymer synthesis
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate C₁₅H₁₇NO₅ 291.30 3,4-Diethoxyphenyl, ketone, cyano group Electron-rich ethoxy groups enhance lipophilicity; agrochemical intermediate

Key Findings from Comparative Analysis

Electronic Effects: The dual cyano groups in the target compound create strong electron-withdrawing effects, likely increasing its electrophilicity compared to analogs like Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, where the amino group (electron-donating) reduces reactivity . The fluorine atom in the 2-cyano-3-fluorophenyl group enhances metabolic stability compared to the hydroxyl group in Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate, which may undergo oxidation or conjugation .

Solubility and Bioavailability: The hydrochloride salt of Methyl 3-amino-3-(2,4-difluorophenyl)propanoate exhibits superior aqueous solubility due to ionic character, unlike the neutral ester target compound . The 3,4-diethoxyphenyl group in Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate improves lipid solubility, suggesting better membrane permeability than the target compound’s fluorinated aryl group .

Biological Interactions: Microbial studies on related esters (e.g., ethyl 3-phenylpropanoate) reveal that ester substituents significantly influence microbial correlations.

Synthetic Utility: The ketone group in Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate offers a reactive site for further derivatization (e.g., Grignard reactions), whereas the target compound’s cyano groups may limit such transformations due to steric hindrance .

Biological Activity

Methyl 3-cyano-3-(2-cyano-3-fluorophenyl)-3-phenylpropanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H13FN2O2
  • Molecular Weight : 308.31 g/mol
  • CAS Number : Not specified in the sources but can be referenced by its chemical structure.

The compound features a cyano group, which is known for its role in enhancing biological activity, particularly in pharmacological contexts. The presence of fluorine in the aromatic ring can also influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The synthetic pathway may include:

  • Formation of the cyano group through nucleophilic substitution.
  • Introduction of the fluorinated phenyl group via electrophilic aromatic substitution.
  • Final esterification to yield the methyl ester.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives with cyano groups have shown significant inhibition against various cancer cell lines, indicating that this compound may exhibit similar effects:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

These results suggest that further investigation into the mechanisms of action could elucidate how this compound interacts with cancer pathways.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals can be attributed to the electron-withdrawing nature of the cyano groups:

  • DPPH Scavenging Activity : Compounds containing cyano groups have shown effective DPPH radical scavenging activity, which is indicative of their potential as antioxidants.

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example:

  • Inhibition of histone deacetylases (HDACs), which play a role in cancer progression.
  • Potential activity against enzymes related to inflammatory processes.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study focused on the synthesis and biological evaluation of related compounds showed promising anticancer activity against various human cancer cell lines, suggesting that this compound could be a lead compound for further development .
  • Mechanistic Insights : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways, highlighting the need for detailed mechanistic studies on this specific compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.